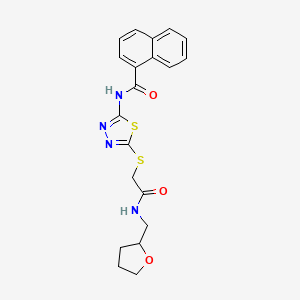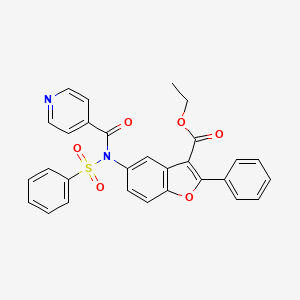![molecular formula C17H15N3O3 B2495605 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide CAS No. 1428117-51-4](/img/structure/B2495605.png)
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide is a complex organic compound that features a cyano group, a furan ring, and an N-methylacetamido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide typically involves multi-step organic reactions. One common method starts with the preparation of the furan-2-yl derivative, followed by the introduction of the cyano group through a nucleophilic substitution reaction. The final step involves the coupling of the N-methylacetamido group under specific conditions, such as the use of a base like triethylamine and a solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted amides or esters.
Applications De Recherche Scientifique
2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues, enhancing binding affinity. The N-methylacetamido group can form hydrogen bonds, stabilizing the compound’s interaction with its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-cyano-3-(5-phenyl-furan-2-yl)-acrylic acid methyl ester
- 3-(5-(3-chloro-phenyl)-furan-2-yl)-2-cyano-acrylic acid methyl ester
Uniqueness
Compared to similar compounds, 2-cyano-3-(furan-2-yl)-N-[3-(N-methylacetamido)phenyl]prop-2-enamide is unique due to the presence of the N-methylacetamido group, which can enhance its bioactivity and binding specificity. Additionally, the combination of the cyano group and the furan ring provides a versatile scaffold for further chemical modifications and applications.
Propriétés
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-2-cyano-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-12(21)20(2)15-6-3-5-14(10-15)19-17(22)13(11-18)9-16-7-4-8-23-16/h3-10H,1-2H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKNZCSJMWJQIDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C(=CC2=CC=CO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-bromophenyl)sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2495528.png)


![(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B2495533.png)
![2-Chloro-N-[(2-methylthiophen-3-yl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)acetamide](/img/structure/B2495534.png)
![ethyl 4-[2-({1-[(3-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetyl]piperazine-1-carboxylate](/img/structure/B2495536.png)


![N-((6-(furan-3-yl)pyridin-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2495541.png)
![4-[4-(4-Methoxyphenyl)piperazine-1-carbonyl]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B2495542.png)


